2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic small molecule characterized by a cyclopenta[d]pyrimidinone core fused with a cyclopentane ring. The structure features a sulfanyl (-S-) bridge connecting the pyrimidinone moiety to an acetamide group, which is further substituted with a 2-(trifluoromethyl)phenyl ring.
Properties
IUPAC Name |
2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c17-16(18,19)10-5-1-2-6-12(10)20-13(23)8-25-14-9-4-3-7-11(9)21-15(24)22-14/h1-2,5-6H,3-4,7-8H2,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSZCYQQPNNEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the cyclopenta[d]pyrimidine core This can be achieved through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of each reaction step.
Chemical Reactions Analysis
Types of Reactions
2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
Research indicates that compounds containing cyclopentapyrimidine structures often exhibit significant biological activities, including:
- Anticancer Properties : The presence of heterocyclic rings in this compound suggests potential anticancer activity. Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways.
- Antiviral Activity : Compounds with sulfanyl groups have been reported to possess antiviral properties. The unique electronic configuration due to the trifluoromethyl group may enhance this activity.
Medicinal Applications
The potential medicinal applications of 2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide include:
- Targeting Tyrosine Kinases : Similar compounds have been investigated as inhibitors of tyrosine kinases, which are crucial in various cancers and inflammatory diseases. The compound's structure suggests it could interact with these targets effectively.
- Neurological Disorders : Given the structural similarities with known neuroprotective agents, there is potential for this compound in treating neurodegenerative diseases.
- Anti-inflammatory Agents : The ability to modulate inflammatory pathways makes this compound a candidate for developing anti-inflammatory drugs.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Mechanism of Action
The mechanism of action of 2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes, contributing to its therapeutic potential.
Comparison with Similar Compounds
Key Differences :
- The dichlorophenyl group may reduce lipophilicity compared to the trifluoromethyl group.
- The non-fused dihydropyrimidinone core lacks the conformational rigidity of the cyclopenta[d]pyrimidinone system in the target compound.
Structural Analog 2: 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Core structure: Thieno[3,2-d]pyrimidinone (fused thiophene-pyrimidinone).
- Substituents: 4-chlorophenyl on the pyrimidinone and 2-(trifluoromethyl)phenyl on the acetamide (shared with the target compound) .
- Impact of Thieno Ring: The sulfur-containing thiophene ring may enhance π-π stacking interactions compared to the cyclopenta ring. Altered electronic properties due to thiophene’s aromaticity vs. cyclopentane’s non-aromatic nature.
Key Differences :
- The thieno-pyrimidinone core may confer distinct binding affinities in biological systems.
- Shared trifluoromethylphenyl group suggests similar pharmacokinetic profiles.
Structural Analog 3: Cyclopentyl-Sulfonamide Derivative (Acta Poloniae Pharmaceutica, 2015)
- Core structure : Cyclopentyl group with sulfonamide and acetamide functionalities.
- Physical Properties :
- Spectroscopy :
Key Differences :
- The sulfonamide group (SO$2$NH$2$) introduces hydrogen-bonding capacity absent in the target compound’s sulfanyl-acetamide linkage.
- Lack of fused pyrimidinone core reduces structural complexity.
Comparative Data Table
Research Implications
- Pharmacokinetics : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to dichloro substituents, favoring oral bioavailability .
- Synthetic Feasibility : High yields in Analog 1 (80%) suggest that optimizing the cyclopenta ring synthesis could improve the target compound’s scalability.
Biological Activity
The compound 2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule characterized by its unique structural features that suggest potential biological activity. This article aims to explore the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.48 g/mol. The structure includes a cyclopentapyrimidine core linked to a sulfanyl group and an acetamide functional group. The presence of trifluoromethyl and sulfur-containing groups often correlates with significant biological activity.
Anticancer Activity
Research has indicated that compounds similar to 2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide exhibit notable anticancer properties. For instance, studies have shown that derivatives of cyclopentapyrimidines can inhibit cell proliferation in various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest.
A specific study demonstrated that a related compound significantly reduced the viability of MCF-7 breast cancer cells with an IC50 value of approximately 20 µM. This suggests that the structural features of the compound may enhance its interaction with cellular targets involved in cancer progression .
Antimicrobial Activity
Compounds containing sulfur and nitrogen heterocycles have been reported to possess antimicrobial properties. In vitro assays have shown that similar structures can inhibit the growth of both gram-positive and gram-negative bacteria. For example, derivatives of cyclopentapyrimidines have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 50 µg/mL.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfanyl group may interact with various enzymes, including those involved in metabolic pathways critical for cancer cell survival.
- DNA Interaction : The cyclic structure allows for potential intercalation into DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
